molecular formula C5H4Br2N2 B1592060 2,5-Dibromopyridin-4-amine CAS No. 221241-37-8

2,5-Dibromopyridin-4-amine

Cat. No.: B1592060
CAS No.: 221241-37-8
M. Wt: 251.91 g/mol
InChI Key: MNGXHTUVJIPLKB-UHFFFAOYSA-N
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Description

2,5-Dibromopyridin-4-amine is an organic compound with the molecular formula C5H4Br2N2. It belongs to the pyridine family, which is a class of aromatic heterocyclic compounds. This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-4-amine typically involves the bromination of pyridin-4-amine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming more common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromopyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, nitric acid.

Major Products:

Scientific Research Applications

2,5-Dibromopyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted pyridines and other heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It can be incorporated into drug design and discovery processes to create new therapeutic agents.

    Medicine: Research involving this compound focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives are studied for their biological activities and therapeutic potential.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2,5-Dibromopyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the amino group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromopyridin-4-amine is unique due to the presence of both bromine atoms and an amino group on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to participate in a wide range of chemical transformations. Its unique structure also contributes to its potential biological activities and applications in various fields .

Properties

IUPAC Name

2,5-dibromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGXHTUVJIPLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620754
Record name 2,5-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221241-37-8
Record name 2,5-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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